Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S2/c1-32-19-10-12-20(13-11-19)35(30,31)27-14-6-9-18(16-27)24(28)26-21-15-22(17-7-4-3-5-8-17)34-23(21)25(29)33-2/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRIGSMKRQQIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Piperidine ring : Known for its role in various biological activities.
- Sulfonamide group : Associated with antibacterial and enzyme inhibition properties.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit certain enzymes, leading to a cascade of biochemical responses. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound possess significant antiviral properties. For instance, derivatives with piperidine rings have shown activity against various viruses, including HIV and hepatitis viruses . The presence of the methoxyphenyl group enhances the binding affinity to viral proteins, increasing efficacy.
Antibacterial Activity
The sulfonamide component is crucial for antibacterial activity. Compounds containing the sulfonamide group have been widely studied for their ability to inhibit bacterial growth by targeting bacterial enzymes like dihydropteroate synthase, which is essential for folate synthesis .
Anticancer Potential
Research indicates that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The thiophene moiety has been linked to cytotoxic activity against various cancer cell lines .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antiviral Screening : A study evaluated a series of piperidine derivatives, including those with similar structures to our compound, against HIV-1. Results showed that certain modifications led to enhanced antiviral activity compared to standard treatments .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study concluded that structural variations significantly impacted efficacy against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Piperidine Introduction : The piperidine ring is introduced via nucleophilic substitution reactions.
- Sulfonylation : The sulfonyl group is added by reacting the intermediate with sulfonyl chlorides.
- Final Coupling : The final step involves coupling the thiophene and piperidine intermediates using coupling reagents like EDCI or DCC.
Reaction Conditions
The reactions often require specific conditions such as temperature control and solvent selection to optimize yields and purity.
Medicinal Chemistry
Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its use as an anti-inflammatory agent.
- Anticancer Properties : Preliminary research shows that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug .
Biological Studies
The compound has been utilized as a biochemical probe in various biological assays:
- It interacts with specific molecular targets, leading to biochemical cascades that can affect cell signaling pathways. This interaction is crucial for understanding its mechanism of action in biological systems.
- The presence of the 1-methyl-1H-pyrazol-3-yl group enhances its binding affinity to certain receptors, potentially increasing its efficacy compared to analogs .
Pharmacological Research
Recent studies have explored the pharmacological potential of derivatives of this compound:
- Antiviral Activity : Research has indicated that similar compounds possess antiviral properties, particularly against RNA viruses. This opens avenues for exploring this compound in antiviral drug development .
- Neuropharmacology : There are indications that compounds within this class may have effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers found significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound modulates immune responses, potentially useful in conditions like rheumatoid arthritis.
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity. It was shown to induce apoptosis in breast cancer cells while sparing normal cells, indicating a favorable therapeutic window for further development.
Preparation Methods
Dieckmann Cyclization of Diethyl 3-Aminopimelate
Dieckmann cyclization, a classical method for piperidone formation, involves the intramolecular ester condensation of diethyl 3-aminopimelate under basic conditions. The resulting 3-piperidone is subsequently reduced to piperidine-3-carboxylic acid via catalytic hydrogenation or sodium borohydride-mediated reduction. This method offers moderate yields (60–70%) but requires precise control of reaction conditions to avoid over-reduction or ring-opening side reactions.
Petrenko-Kritschenko Reaction
The Petrenko-Kritschenko reaction enables the synthesis of polysubstituted piperidones via a double Mannich reaction between aromatic aldehydes, primary amines, and β-ketoesters. For example, condensation of 4-methoxybenzaldehyde, ammonium acetate, and ethyl acetoacetate yields a 3,4-disubstituted piperidone, which is hydrolyzed and decarboxylated to piperidine-3-carboxylic acid. This approach is advantageous for introducing aromatic substituents early in the synthesis.
Introduction of the 4-methoxyphenylsulfonyl group to the piperidine nitrogen proceeds via sulfonylation:
Reaction with 4-Methoxyphenylsulfonyl Chloride
Piperidine-3-carboxylic acid is treated with 4-methoxyphenylsulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine or pyridine) in dichloromethane or THF at 0–25°C. The reaction typically achieves >85% yield, with the base scavenging HCl to drive the reaction to completion. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis of the sulfonyl chloride.
Purification and Characterization
The crude product, 1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid, is purified via recrystallization from ethanol/water or chromatographic methods. Key characterization data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.72 (d, J = 8.8 Hz, 2H, SO₂ArH), 7.02 (d, J = 8.8 Hz, 2H, OMeArH), 3.83 (s, 3H, OCH₃), 3.45–3.30 (m, 1H, piperidine-H), 3.15–2.90 (m, 2H, piperidine-H), 2.70–2.50 (m, 1H, piperidine-H), 1.80–1.50 (m, 4H, piperidine-H).
- IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1340, 1160 cm⁻¹ (SO₂ asym/sym stretch).
Construction of the Thiophene Core
The 5-phenylthiophene-2-carboxylate scaffold is assembled via cross-coupling and cyclization strategies:
Suzuki-Miyaura Coupling for 5-Phenyl Substitution
Methyl 3-amino-5-bromothiophene-2-carboxylate undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water/ethanol mixture. Microwave irradiation (100°C, 30 min) enhances reaction kinetics, yielding methyl 3-amino-5-phenylthiophene-2-carboxylate with 75–80% efficiency.
Functionalization at Position 3
The 3-amino group is acylated with the sulfonylated piperidine-3-carboxylic acid. Prior activation of the carboxylic acid as an acyl chloride (using thionyl chloride) or mixed carbonate (using HATU/DIPEA) enables amide bond formation. For example, treatment with HATU and DIPEA in DMF at 0°C achieves 90–95% conversion.
Amide Coupling and Final Assembly
Activation of Piperidine-3-carboxylic Acid
The sulfonylated piperidine-3-carboxylic acid is activated as a stable N-hydroxysuccinimide (NHS) ester or via in situ activation using coupling agents such as EDCI/HOBt. NHS esters offer advantages in shelf stability and controlled reactivity.
Coupling with Thiophene Amine
Reaction of the activated piperidine derivative with methyl 3-amino-5-phenylthiophene-2-carboxylate in anhydrous DMF at 25°C for 12–16 h affords the target compound. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) yields 70–75% of the pure product.
Optimization and Challenges
Competing Side Reactions
- Over-sulfonylation : Excess sulfonyl chloride or prolonged reaction times may lead to disulfonation, mitigated by using stoichiometric reagents and low temperatures.
- Epimerization : The stereochemical integrity of the piperidine-3-carboxamide is preserved by avoiding strong acids/bases during coupling.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including sulfonylation of piperidine derivatives, amide coupling, and thiophene carboxylation. Key steps include:
- Sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperidine-3-carboxylic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
- Amide Coupling : Use coupling agents like HATU or EDC/HOBt to link the sulfonamide-piperidine moiety to the thiophene backbone.
- Esterification : Employ methanol and thionyl chloride for carboxyl group esterification. Optimization involves adjusting solvents (e.g., DMF for polar intermediates), temperatures (0–25°C for sensitive steps), and catalysts (e.g., DMAP for esterification). Reaction progress should be monitored via TLC or HPLC .
Q. What analytical techniques are recommended for confirming structure and purity?
- Structural Confirmation : Use - and -NMR to verify sulfonamide, piperidine, and thiophene moieties. IR spectroscopy can confirm sulfonyl (1150–1350 cm) and ester (1700–1750 cm) groups.
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns ensures >95% purity. Melting point consistency (e.g., 161–165°C for related intermediates) also indicates purity .
Q. What in vitro assays are suitable for initial pharmacological screening?
Begin with cytotoxicity assays (e.g., MTT on cancer cell lines), enzyme inhibition studies (e.g., kinase or protease targets), and anti-inflammatory models (e.g., COX-2 inhibition). Use marine-derived compound screening frameworks as a reference, where phenolic and amide analogs show antiviral and anti-proliferative activities .
Advanced Research Questions
Q. How can researchers design SAR studies to evaluate substituent effects on bioactivity?
- Variable Substituents : Systematically modify the 4-methoxyphenyl group (e.g., replace -OCH with -F, -Cl, or bulkier groups) and compare electronic effects via Hammett plots.
- Backbone Alterations : Replace the thiophene ring with furan or pyridine and assess changes in binding affinity.
- Biological Testing : Use parallel assays (e.g., IC comparisons in enzyme inhibition) to correlate structural changes with activity. Reference studies on fluorophenyl and bromophenyl analogs for methodology .
Q. How should contradictions in biological activity data across models be addressed?
- Model Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) or animal models (e.g., murine vs. primate).
- Dosage Adjustments : Account for pharmacokinetic differences (e.g., bioavailability in vitro vs. in vivo).
- Mechanistic Studies : Use proteomics or transcriptomics to identify off-target effects. For example, marine sponge-derived compounds show varied antitrypanosomal activity due to species-specific enzyme interactions .
Q. What computational strategies are effective for modeling target interactions?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., sulfotransferases) or receptors. Focus on sulfonamide and ester groups as key interaction sites.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-thiophene conformers.
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Reference structural analogs with validated bioactivity data .
Q. How can reaction solvent and catalyst selection improve sulfonyl-piperidine synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonylation efficiency. Avoid DMSO due to potential side reactions.
- Catalysts : Use DMAP or pyridine to stabilize intermediates during esterification.
- Workup Optimization : Quench reactions with ice-cold water to precipitate intermediates, improving yield (70–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
